molecular formula C8H6ClFO B6359604 4-Chloro-3-fluoro-2-methylbenzaldehyde CAS No. 1783769-70-9

4-Chloro-3-fluoro-2-methylbenzaldehyde

Cat. No.: B6359604
CAS No.: 1783769-70-9
M. Wt: 172.58 g/mol
InChI Key: YGSASDPCRZXUEJ-UHFFFAOYSA-N
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Description

Scientific Research Applications

4-Chloro-3-fluoro-2-methylbenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the development of bioactive compounds and pharmaceuticals.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is utilized in the production of agrochemicals, dyes, and polymers.

Safety and Hazards

This compound is considered hazardous. It has a GHS07 pictogram and a warning signal word . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Mechanism of Action

Target of Action

4-Chloro-3-fluoro-2-methylbenzaldehyde is a synthetic organic compound that is commonly used in the synthesis of pharmaceutical products, dyes, and other specialty chemicals

Mode of Action

The mode of action of this compound involves interactions with its targets through nucleophilic substitution and oxidation . The compound can lose a hydrogen on the benzylic position, which can be resonance stabilized . This process results in a smaller energy gain and thus requires less energy than removing a ring hydrogen .

Biochemical Pathways

. These reactions could potentially affect various biochemical pathways, depending on the specific targets of the compound.

Preparation Methods

The synthesis of 4-Chloro-3-fluoro-2-methylbenzaldehyde typically involves the introduction of chloro and fluoro substituents onto a methylbenzaldehyde framework. One common synthetic route includes the halogenation of 2-methylbenzaldehyde followed by selective fluorination. The reaction conditions often involve the use of halogenating agents such as chlorine and fluorine gas, along with catalysts to facilitate the reactions . Industrial production methods may employ similar strategies but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Chloro-3-fluoro-2-methylbenzaldehyde undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-Chloro-3-fluoro-2-methylbenzaldehyde can be compared with other similar compounds such as:

    3-Fluoro-2-methylbenzaldehyde: Lacks the chloro substituent, which affects its reactivity and applications.

    4-Fluoro-3-methylbenzaldehyde: Lacks the chloro substituent and has different chemical properties.

    3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Contains additional fluorine atoms, which significantly alter its chemical behavior. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct reactivity and versatility in various applications.

Properties

IUPAC Name

4-chloro-3-fluoro-2-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5-6(4-11)2-3-7(9)8(5)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSASDPCRZXUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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